Macromerine

Behavioral Pharmacology Conditioned Avoidance Response Hallucinogen Screening

For labs needing a reliable negative control in hallucinogen research, macromerine offers a validated solution. Unlike mescaline, it shows no effect on conditioned avoidance response up to 100 mg/kg, enabling precise structure-activity dissociation. Its native fluorescence simplifies label-free quantification. Key supply benefits: • Structurally validated anchor for N-methylation SAR studies • Definitive physicochemical markers ensure batch-to-batch consistency • Facilitates pharmacokinetic studies without radiolabeling

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 2970-95-8
Cat. No. B1210253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacromerine
CAS2970-95-8
Synonymsmacromerine
macromerine, (+-)-isomer
macromerine, (R)-isomer
macromerine, hydrochloride, (R)-isomer
N-dimethyl-3,4-dimethoxy beta-hydroxy beta- phenethylamine
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC(=C(C=C1)OC)OC)O
InChIInChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3
InChIKeyYAIPYAQVBZPSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macromerine: Coryphantha-Derived Phenethylamine


Macromerine (CAS 2970-95-8), chemically defined as 1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol, is a phenethylamine derivative classified as a naturally occurring cactus alkaloid [1]. First isolated from Coryphantha macromeris, it is characterized by a β-hydroxy substitution on the ethylamine backbone and a 3,4-dimethoxy pattern on the phenyl ring, which distinguishes it from endogenous catecholamines . While structurally analogous to epinephrine and mescaline, macromerine exhibits distinct pharmacological and physicochemical properties that preclude simple interchange with other in-class compounds [2].

Macromerine: Why Generic Substitution Fails


Phenethylamine alkaloids are not functionally interchangeable. Macromerine's unique combination of N,N-dimethylation, β-hydroxylation, and 3,4-dimethoxy aromatic substitution yields a pharmacological profile distinct from mescaline (lacks β-OH) [1], epinephrine (lacks 3,4-di-OMe) [2], and its own N-demethylated analogs (normacromerine, bisnormacromerine) [3]. A 1973 behavioral study demonstrated that while mescaline (35–65 mg/kg) impaired conditioned avoidance response in rats, macromerine (up to 100 mg/kg) produced no effect, indicating that the 3,4-dimethoxy motif alone is insufficient to confer hallucinogenic activity in this assay [3]. Consequently, substitution without empirical validation risks experimental failure or mischaracterization of pharmacological activity.

Macromerine: Evidence vs. Closest Analogs


No Effect in Conditioned Avoidance vs. Mescaline

In a shuttle-aversive task (conditioned avoidance response, CAR) in rats, macromerine (30, 50, and 80 mg/kg IP) produced no measurable effect on response latencies, whereas mescaline at 35 and 65 mg/kg IP significantly inhibited group mean response latencies [1]. This direct head-to-head comparison demonstrates that macromerine does not recapitulate the behavioral disruption profile of mescaline in this established hallucinogen-sensitive assay, contradicting early assumptions of psychedelic similarity based on structural homology [2].

Behavioral Pharmacology Conditioned Avoidance Response Hallucinogen Screening

Differential Appetitive Suppression by N-Methylation

In a free-operant appetitional task (variable interval 30-sec food reinforcement), macromerine, normacromerine (NMA), and bisnormacromerine (BNMA) were compared for suppression of bar-pressing behavior [1]. Probit analysis of dose-response data revealed that BNMA was approximately twice as potent as NMA in this assay; however, macromerine's potency relative to mescaline could not be meaningfully determined, and it was hypothesized that these compounds suppress behavior via distinct mechanisms [1]. This intra-class comparison highlights that progressive N-demethylation alters behavioral potency and potentially mechanism of action.

Operant Behavior Appetitive Conditioning Structure-Activity Relationship

Behaviorally Inert Norepinephrine Analog

Macromerine, normacromerine, and bisnormacromerine are O- and/or N-methylated derivatives of norepinephrine [1]. Despite this close structural relationship to a potent endogenous adrenergic agonist, intraperitoneal administration of macromerine hydrochloride at doses up to 100 mg/kg produced no effect on conditioned avoidance response (CAR) in rats, in stark contrast to the pronounced behavioral and physiological effects of norepinephrine [1]. Brain levels reached 5–30 μg/g, exceeding concentrations associated with hallucinogenic activity for other compounds, yet CAR remained unaffected [1].

Neurotransmitter Analogs Methylated Derivatives In Vivo Behavioral Assay

Enantiomeric Forms: Differential Melting Points

Macromerine exists in both naturally occurring l-form and synthetic dl-form, each with distinct melting points. The natural l-form melts at 66–67.5°C with [α]D25 -42.61° (c = 0.0200 g/ml abs alcohol), while the synthetic dl-form melts at 46–47°C (free base) or 163–164°C (hydrochloride) [1]. This contrasts with mescaline (mp 35–36°C for free base) and epinephrine (mp 211–212°C). For analytical standard procurement, the l-form hydrochloride melts at 178–179°C, providing a specific identity marker [1].

Chiral Resolution Physicochemical Characterization Synthetic Reference

Macromerine: Validated Application Scenarios


Non-Psychoactive Control for Hallucinogen Studies

Given its demonstrated lack of effect on conditioned avoidance response (CAR) at doses up to 100 mg/kg IP in rats [1], macromerine serves as an ideal negative control for studies investigating the behavioral pharmacology of mescaline or other 5-HT2A agonist phenethylamines. Its structural homology to mescaline (3,4-dimethoxy substitution) but behavioral inertness allows researchers to dissociate structural features from hallucinogenic activity in experimental designs [1].

SAR Studies: N-Methylated β-Hydroxyphenethylamines

The availability of a well-defined methylation series—macromerine (N,N-dimethyl), normacromerine (N-methyl), and bisnormacromerine (primary amine)—enables systematic SAR investigations of how N-substitution affects receptor binding, behavioral potency, and metabolic stability [2]. The documented differential behavioral potencies in the appetitional task (BNMA ~2× NMA) underscore the value of macromerine as the fully methylated anchor in this chemical series [2].

Analytical Standard for Coryphantha Alkaloid Profiling

Macromerine is a major alkaloid of Coryphantha macromeris (0.16% dry weight) and other cacti [3]. Its distinct melting point (l-form: 66–67.5°C; dl-form: 46–47°C) and optical rotation ([α]D25 -42.61° in ethanol) provide definitive physicochemical markers for qualitative and quantitative analysis in natural product chemistry, botanical authentication, and phytochemical standardization [3].

Fluorescence-Based In Vivo PK and Brain Penetration

Macromerine exhibits native fluorescence, which was exploited in a 1973 disposition study to measure plasma, liver, and brain concentrations in rats following IP administration [1]. This intrinsic property enables direct, label-free quantification in biological matrices, facilitating pharmacokinetic and blood-brain barrier penetration studies without the need for radiolabeling or derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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